molecular formula C10H7BrFNO2 B1409718 Ethyl 2-bromo-4-cyano-6-fluorobenzoate CAS No. 1807076-72-7

Ethyl 2-bromo-4-cyano-6-fluorobenzoate

Cat. No.: B1409718
CAS No.: 1807076-72-7
M. Wt: 272.07 g/mol
InChI Key: JENPVMGMPWVHJD-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-6-fluorobenzoate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4-cyano-6-fluorobenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method involves the following steps:

    Bromination: Starting with ethyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source like copper(I) cyanide to introduce the cyano group at the 4-position.

    Fluorination: Finally, the fluorine atom is introduced at the 6-position using a fluorinating agent such as Selectfluor.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-cyano-6-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Reduction: The primary amine derivative.

    Oxidation: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-6-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications, including anti-inflammatory and anticancer agents.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-cyano-6-fluorobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like cyano and fluorine can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-6-fluorobenzoate can be compared with similar compounds such as:

    Methyl 4-bromo-2-cyano-6-fluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-bromo-2-cyano-6-fluorobenzoate: Positional isomer with different substitution pattern.

    Ethyl 2-bromo-6-cyano-4-fluorobenzoate: Another positional isomer with different substitution pattern.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-7(11)3-6(5-13)4-8(9)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENPVMGMPWVHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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